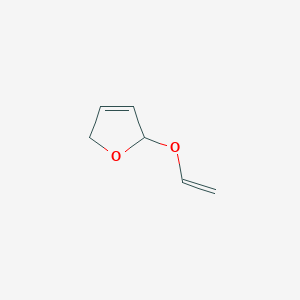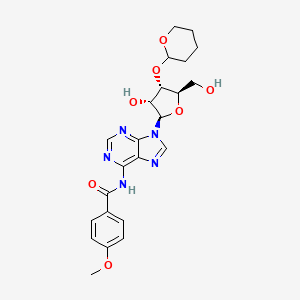
2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a tetrahydroquinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with an appropriate ketone or aldehyde to form an intermediate, which is then cyclized to produce the tetrahydroquinoline structure. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives with varying degrees of saturation .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)benzoxazole
- 4-Fluoroamphetamine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, such as the combination of a fluorophenyl group and a tetrahydroquinoline backbone. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
89562-62-9 |
|---|---|
Molekularformel |
C21H19FN2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C21H19FN2/c22-16-12-10-15(11-13-16)20-14-21(23-17-6-2-1-3-7-17)18-8-4-5-9-19(18)24-20/h1-13,20-21,23-24H,14H2 |
InChI-Schlüssel |
ZOVQNISTYZXEHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C2C1NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


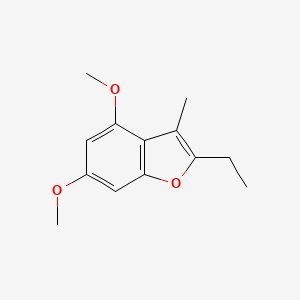
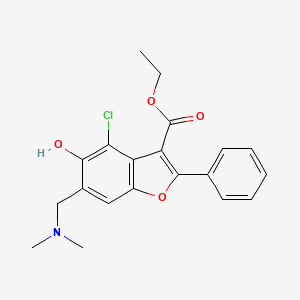
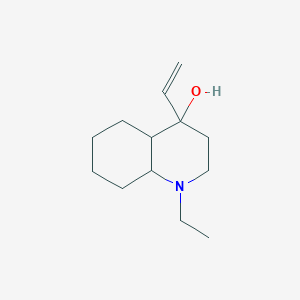
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
